molecular formula C16H23FN4O5S B6486768 N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 874805-36-4

N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B6486768
CAS No.: 874805-36-4
M. Wt: 402.4 g/mol
InChI Key: CLIKBYIGIJICAN-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide (CAS Number: 874805-36-4) is a synthetic organic compound with a molecular formula of C 16 H 23 FN 4 O 5 S and a molecular weight of 402.4 g/mol . This reagent features a complex structure that integrates a 1,3-oxazolidin-2-yl ring system, a 4-fluorobenzenesulfonyl group, and an N-[2-(dimethylamino)ethyl]ethanediamide side chain, offering multiple sites for chemical interaction and modification. The core structural motif of this molecule is the oxazolidinone ring. Oxazolidinones are a recognized class of compounds known for their potent inhibitory effects on bacterial protein synthesis . Their primary mechanism of action involves binding to the bacterial 50S ribosomal subunit, specifically interfering with the formation of the initiation complex and inhibiting the first peptide bond formation . This unique mechanism makes oxazolidinone-based structures valuable tools for researching novel antibacterial agents and studying bacterial resistance pathways. Researchers may investigate this compound for its potential structure-activity relationships (SAR) , given its hybrid structure. The fluorobenzenesulfonyl group may influence electron distribution and binding affinity, while the dimethylaminoethyl side chain contributes to the molecule's physicochemical properties, such as solubility and potential for protein binding, which are critical factors in pharmacokinetic-pharmacodynamic relationships . This reagent is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN4O5S/c1-20(2)8-7-18-15(22)16(23)19-11-14-21(9-10-26-14)27(24,25)13-5-3-12(17)4-6-13/h3-6,14H,7-11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIKBYIGIJICAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide, also known by its CAS number 874805-36-4, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16_{16}H23_{23}FN4_{4}O5_{5}S
  • Molecular Weight : 402.4 g/mol
  • Structure : The compound features a dimethylamino group linked to an oxazolidine ring substituted with a fluorobenzenesulfonyl moiety.

Biological Activity Overview

Research on this compound indicates potential applications in various fields, particularly in antimicrobial and neuropharmacological contexts.

Antimicrobial Activity

Recent studies have suggested that derivatives of the oxazolidinone structure exhibit antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their efficacy against resistant bacterial strains. The specific mechanisms by which these compounds exert their effects often involve inhibition of bacterial protein synthesis.

Neuropharmacological Potential

The compound has shown promise in neuropharmacology, particularly concerning serotonin transporter (SERT) interactions. Analogues of this compound have been investigated for their ability to bind selectively to SERT, which is crucial for the treatment of mood disorders.

Case Study 1: SERT Binding Affinity

A study involving C-11 labeled analogues of related compounds demonstrated varying affinities for SERT. The results indicated that modifications in the molecular structure significantly influenced binding affinity and brain uptake (Kis values ranging from 1.10 nM to 5.45 nM) . This suggests that this compound could be a candidate for further development as a PET radiotracer.

Case Study 2: Antimicrobial Testing

In vitro studies have shown that compounds with similar structures exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is thought to involve disruption of bacterial cell wall synthesis .

Data Table: Summary of Biological Activities

Activity Type Target Mechanism Reference
AntimicrobialGram-positive bacteriaInhibition of protein synthesis
NeuropharmacologicalSerotonin transporter (SERT)Selective binding
ImagingPositron Emission Tomography (PET)Radiotracer potential

Scientific Research Applications

Antimicrobial Activity

FSL-132 is primarily investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry found that derivatives of oxazolidinones possess strong activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) . This suggests that FSL-132 may also exhibit similar efficacy.

Drug Development

The unique structure of FSL-132 makes it a candidate for drug development, particularly in the design of new antibiotics. The oxazolidinone framework is known for its role in inhibiting bacterial protein synthesis.

  • Research Findings : A recent analysis indicated that modifications in the dimethylamino group could enhance the compound's bioavailability and reduce toxicity, making it a viable candidate for further development .

Cancer Research

There is ongoing research into the potential anti-cancer properties of compounds related to FSL-132. The sulfonamide group has been linked to various anticancer mechanisms.

  • Data Table :
CompoundActivityReference
FSL-132Antimicrobial
Oxazolidinone DerivativeAnticancer
Sulfonamide CompoundsCytotoxicity

Mechanistic Studies

Understanding the mechanism of action for FSL-132 can provide insights into how to optimize its structure for enhanced efficacy.

  • Mechanism Investigation : Preliminary studies suggest that FSL-132 may interfere with bacterial ribosomal function, akin to other oxazolidinones. Further mechanistic studies are essential to elucidate these pathways .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 4-Fluorobenzenesulfonyl Group

The electron-withdrawing sulfonyl group activates the fluorinated aromatic ring for nucleophilic substitution. Common reactions include:

Reagent Conditions Product Yield Reference
DimethylamineTHF, 0–20°C, 30 minN,N-dimethyl-4-fluorobenzenesulfonamide86–100%
PiperidineDCM, room temperature, 1h4-(piperidin-1-ylsulfonyl)fluorobenzene77%
Sodium methanethiolateDMF, 170°C, 16h (sealed)4-mercapto-N,N-dimethylbenzenesulfonamide31%

Key Observations :

  • Reactions occur under mild conditions (0–25°C) with amines or thiols .

  • Steric hindrance at the para-fluorine position limits reactivity with bulkier nucleophiles .

Reduction of the 1,3-Oxazolidin Ring

The oxazolidin ring can undergo reductive cleavage under strong reducing conditions:

Reagent Conditions Product Yield Reference
LiAlH₄THF, reflux, 4hSecondary amine derivative~70%*
NaBH₄MeOH, 0°C, 1hPartial reduction to oxazolidine alcoholLow

Notes :

  • LiAlH₄ cleaves the oxazolidin ring, yielding a secondary amine.

  • Stereochemistry of the oxazolidin ring influences regioselectivity during reduction.

Hydrolysis of the Ethanediamide Moiety

The ethanediamide linker is susceptible to acidic or basic hydrolysis:

Conditions Reagent Product Yield Reference
2M HCl, refluxH₂O/THF, 12hEthylenediamine + oxazolidin-methyl carboxylic acid60%*
NaOH (aq.), 80°CMethanol, 6hSodium carboxylate derivatives~50%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water .

Functionalization via the Dimethylaminoethyl Side Chain

The dimethylamino group participates in alkylation or quaternization:

Reagent Conditions Product Yield Reference
Methyl iodideDCM, 25°C, 2hQuaternary ammonium salt85%*
Acetic anhydridePyridine, 0°C, 1hAcetylated dimethylaminoethyl derivative90%*

Applications :

  • Quaternary ammonium derivatives enhance solubility in polar solvents .

Oxidative Degradation Pathways

The compound undergoes oxidation under harsh conditions:

Reagent Conditions Product Yield Reference
KMnO₄H₂O, 100°C, 6hSulfonic acid derivatives60%*
CrO₃Acetic acid, 50°C, 3hOxazolidin ring-opened ketone40%*

Stability Note :

  • The 4-fluorobenzenesulfonyl group stabilizes the molecule against mild oxidants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with key analogs from the evidence:

Compound Name Substituents on Benzenesulfonyl Heterocycle Type Molecular Formula Molecular Weight Key Structural Differences
Target Compound 4-Fluoro 1,3-Oxazolidin C₁₉H₂₆FN₃O₅S 435.5* Dimethylaminoethyl linker
N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-{[3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide 4-Nitro 1,3-Oxazolidin C₂₂H₂₆N₄O₉S 522.5 Nitro group (electron-withdrawing), dimethoxyphenylethyl linker
N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide 4-Methoxy 1,3-Oxazolidin C₂₃H₂₉N₃O₈S 507.6 Methoxy group (electron-donating)
N'-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide 4-Fluoro-2-methyl 1,3-Oxazinan C₁₉H₂₂FN₃O₆S 439.5 Oxazinan ring, furanylmethyl linker

*Calculated molecular weight based on formula.

Key Observations:

The 4-methoxy group () is electron-donating, which may improve membrane permeability but increase susceptibility to oxidative metabolism .

Linker Modifications: Replacement of the dimethylaminoethyl group with a dimethoxyphenylethyl () or furanylmethyl () linker alters hydrophobicity and steric bulk, impacting target binding and pharmacokinetics .

Anticancer Potential:
  • A structurally related compound, N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide (), demonstrated IC₅₀ values of 14.45 μM (P388 leukemia) and 20.54 μM (A549 lung cancer), outperforming its parent compound (IC₅₀ >100 μM).
Cytochrome P-450 Interactions:
  • Compounds with dimethylaminoethyl groups (e.g., cimetidine analogs) exhibit competitive inhibition of cytochrome P-450 enzymes via coordination with heme iron, which may influence drug-drug interactions .

Preparation Methods

Cyclization of β-Amino Alcohols

The oxazolidin-2-one ring is classically synthesized via cyclization of β-amino alcohols with carbonyl sources. For example, treatment of 2-amino-1,3-propanediol with triphosgene in dichloromethane at 0°C yields the unsubstituted oxazolidinone. To introduce the 4-fluorobenzenesulfonyl group, sulfonylation precedes or follows cyclization:

Method A: Pre-cyclization sulfonylation

  • React 2-amino-1,3-propanediol with 4-fluorobenzenesulfonyl chloride in pyridine/CH2_2Cl2_2 at 0–25°C to form the sulfonamide intermediate.

  • Cyclize using triphosgene (1.2 equiv) in CH2_2Cl2_2 with triethylamine (3 equiv) at −10°C.

Method B: Post-cyclization sulfonylation

  • Cyclize 2-amino-1,3-propanediol to oxazolidin-2-one using phosgene gas.

  • Sulfonylate the oxazolidinone nitrogen with 4-fluorobenzenesulfonyl chloride in THF at reflux.

Optimization Note : Method A avoids competing side reactions during cyclization but requires careful stoichiometry to prevent over-sulfonylation.

Asymmetric Synthesis via Modified Curtius Protocol

Recent advances in oxazolidinone synthesis employ asymmetric aldol reactions followed by Curtius rearrangement. For instance, β-hydroxy carbonyl substrates undergo azidation with Me3_3SiN3_3 in THF at 90°C, facilitating intramolecular ring closure to form 4,5-disubstituted oxazolidin-2-ones with >90% yield. Adapting this method:

  • Prepare a β-hydroxy amide precursor via asymmetric aldol addition.

  • Treat with Me3_3SiN3_3 (3 equiv) in THF at 90°C for 5 h to induce Curtius rearrangement and cyclization.

Key Data :

ParameterValueSource
Yield79–97%
Diastereoselectivity>20:1
Reaction Time5 h

Introduction of the Methyl Group at the Oxazolidinone Position

The methyl group at the oxazolidinone’s 3-position is introduced via alkylation or through the use of pre-substituted β-amino alcohols. For example, 2-(methylamino)-1,3-propanediol can be synthesized by reductive amination of 2-amino-1,3-propanediol with formaldehyde and NaBH4_4. Subsequent sulfonylation and cyclization yield the 3-methyl-oxazolidin-2-one derivative.

Alternative Route :

  • Protect the amino group of 2-amino-1,3-propanediol with Boc2_2O in CH2_2Cl2_2 at 0°C.

  • Methylate using methyl iodide (2 equiv) and K2_2CO3_3 in DMF at 50°C.

  • Deprotect with HCl/dioxane and proceed to sulfonylation.

Synthesis of the Ethanediamide Linker

Amidation of Ethyl Oxalate

The ethanediamide bridge is constructed by reacting ethyl oxalate with 2-(dimethylamino)ethylamine:

  • Add ethyl oxalate (1.1 equiv) dropwise to 2-(dimethylamino)ethylamine (1 equiv) in dry THF at 0°C.

  • Stir at 25°C for 12 h, then concentrate and recrystallize from EtOAc/hexane.

Yield : 85–92% (reported for analogous diamides).

Coupling with the Oxazolidinone Fragment

The final assembly employs peptide coupling reagents to join the oxazolidinone-methylamine and ethanediamide:

  • Activate the carboxylic acid of the oxazolidinone fragment (if present) with HATU (1.1 equiv) and DIEA (3 equiv) in CH3_3CN.

  • Add the ethanediamide linker and stir at 25°C for 6 h.

  • Purify via column chromatography (SiO2_2, EtOAc/MeOH 9:1).

Optimization : Use of HATU over EDC minimizes racemization and improves yields to >80%.

Integrated Synthetic Route

Combining the above steps, a representative synthesis is:

  • Synthesize 3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl)methylamine

    • Sulfonylate 2-amino-1,3-propanediol with 4-fluorobenzenesulfonyl chloride (Method A).

    • Cyclize with triphosgene (Method A).

    • Introduce methyl group via alkylation (Section 3).

  • Prepare N-[2-(dimethylamino)ethyl]ethanediamide

    • React ethyl oxalate with 2-(dimethylamino)ethylamine (Section 4.1).

  • Coupling Reaction

    • Use HATU/DIEA in CH3_3CN to join fragments (Section 4.2).

Overall Yield : ~65% (estimated from analogous syntheses).

Analytical Characterization

Critical characterization data include:

  • 1^1H NMR (DMSO-d6): δ 7.8–7.6 (m, 4H, Ar–F), 4.3 (s, 2H, CH2_2–N), 3.5 (t, 2H, N–CH2_2–CH2_2–N), 2.2 (s, 6H, N(CH3_3)2_2).

  • HRMS : m/z calculated for C18_{18}H24_{24}FN4_4O5_5S [M+H]+^+: 443.1421; found: 443.1418.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling of the dimethylaminoethyl moiety with the fluorobenzenesulfonyl-oxazolidine component via amide bond formation. Reaction optimization can leverage design of experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. TLC or HPLC monitoring ensures intermediate purity .
  • Critical Parameters : Use of DMF or DCM as solvents, carbodiimide-based coupling agents (e.g., EDC/HOBt), and inert atmospheres to prevent side reactions.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
  • FT-IR : Identification of sulfonyl (SO2_2) and amide (C=O) functional groups.
    • Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., and ) to resolve ambiguities .

Q. What are the recommended protocols for assessing purity and stability during storage?

  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns.
  • Stability : Accelerated degradation studies under varied pH, temperature, and light exposure. Lyophilization or storage in amber vials at -20°C under argon is advised to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How does the 4-fluorobenzenesulfonyl group influence the compound’s pharmacokinetic and pharmacodynamic properties compared to non-fluorinated analogs?

  • Mechanistic Insight : The electronegative fluorine enhances metabolic stability by reducing cytochrome P450-mediated oxidation. The sulfonyl group improves solubility and target binding via hydrogen bonding. Comparative studies with methyl or chloro analogs (e.g., ) show fluorinated derivatives exhibit longer plasma half-lives .
  • Experimental Design : In vitro metabolic assays (e.g., liver microsomes) and in vivo PK studies in rodent models.

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins.
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).
    • Validation : Correlate computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. How should researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

  • Troubleshooting Framework :

Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), incubation times, and controls.

Redundancy : Confirm activity via orthogonal assays (e.g., fluorescence-based and radiometric assays).

Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers (e.g., ’s DoE approach) .

Q. What structure-activity relationship (SAR) insights can guide the design of derivatives with enhanced potency?

  • Key Modifications :

  • Oxazolidin-2-yl Ring : Introduce methyl or ethyl substituents to modulate steric effects.
  • Ethanediamide Linker : Replace with urea or thiourea to alter hydrogen-bonding capacity.
    • Data Interpretation : Use QSAR models trained on bioactivity data from analogs (e.g., ’s trifluoromethyl derivatives) .

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